molecular formula C22H32O B116773 (E,E)-Farnesol Benzyl Ether CAS No. 56506-81-1

(E,E)-Farnesol Benzyl Ether

Cat. No.: B116773
CAS No.: 56506-81-1
M. Wt: 312.5 g/mol
InChI Key: JOBLEVIKIVYYCH-FJNYLYSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E,E)-Farnesol Benzyl Ether is an organic compound derived from farnesol, a naturally occurring sesquiterpene alcohol found in various essential oils

Mechanism of Action

Target of Action

Benzyl ethers, in general, have been reported to interact with various enzymes and proteins . The specific targets would depend on the molecular structure and functional groups of the compound.

Mode of Action

Benzyl ethers are known to undergo various chemical reactions, such as the claisen rearrangement . This rearrangement involves a concerted [3,3]-sigmatropic transition state, which is influenced by the presence of donor (OMe) and acceptor (CN) substituents . The effects of these substituents on the kinetics of the rearrangement mirror those reported for allyl vinyl ethers .

Biochemical Pathways

For instance, benzyl glycidyl ether, a related compound, has been reported to undergo enantioselective hydrolysis, a process that could potentially affect various biochemical pathways .

Pharmacokinetics

The molecular weight and structure of the compound, as reported in chemspider , suggest that it may have certain pharmacokinetic characteristics common to benzyl ethers.

Result of Action

Benzyl ethers have been reported to exhibit various effects at the molecular level, such as the formation of benzyl thioethers via a copper-catalyzed thioetherification reaction .

Action Environment

The action of (E,E)-Farnesol Benzyl Ether, like other benzyl ethers, can be influenced by various environmental factors. For instance, the crowded environment of threaded structures into which catalytic functional groups can be projected has been reported to influence the reactivity of benzyl ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E,E)-Farnesol Benzyl Ether typically involves the Williamson ether synthesis. This method entails the reaction of farnesol with benzyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and to ensure high yields of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and to ensure consistent product quality. The use of automated systems for reagent addition and product separation enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (E,E)-Farnesol Benzyl Ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural configuration and the presence of the benzyl ether group, which imparts enhanced stability and distinct reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O/c1-19(2)10-8-11-20(3)12-9-13-21(4)16-17-23-18-22-14-6-5-7-15-22/h5-7,10,12,14-16H,8-9,11,13,17-18H2,1-4H3/b20-12+,21-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBLEVIKIVYYCH-FJNYLYSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCOCC1=CC=CC=C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COCC1=CC=CC=C1)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E,E)-Farnesol Benzyl Ether
Reactant of Route 2
Reactant of Route 2
(E,E)-Farnesol Benzyl Ether
Reactant of Route 3
Reactant of Route 3
(E,E)-Farnesol Benzyl Ether
Reactant of Route 4
Reactant of Route 4
(E,E)-Farnesol Benzyl Ether
Reactant of Route 5
Reactant of Route 5
(E,E)-Farnesol Benzyl Ether
Reactant of Route 6
Reactant of Route 6
(E,E)-Farnesol Benzyl Ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.